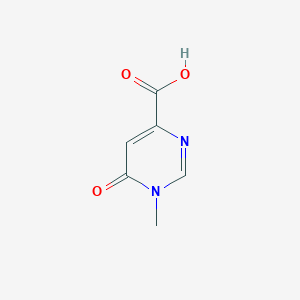

1-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-methyl-6-oxopyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-8-3-7-4(6(10)11)2-5(8)9/h2-3H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYSYALUMOGBKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=CC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1989671-51-3 | |

| Record name | 1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a base, followed by methylation and subsequent oxidation to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Amidation Reactions

The carboxylic acid group in 1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid can undergo amidation with amines to form carboxamides. This reaction is critical for modifying the compound’s biological activity, as amide derivatives often exhibit altered pharmacokinetic properties .

Esterification and Saponification

Esterification converts the carboxylic acid to esters, which can later undergo hydrolysis (saponification) to regenerate the acid. These reactions are foundational in medicinal chemistry for solubility and stability optimization .

Substitution Reactions on the Pyrimidine Ring

The nitrogen atoms in the pyrimidine ring may undergo nucleophilic substitution, influenced by substituents like methyl groups. SAR studies indicate that substituent position and electronic effects critically affect reactivity .

Cyclization Reactions

The synthesis of pyrimidine derivatives often involves cyclization of precursors under acidic or basic conditions. While not explicitly detailed for this compound, analogous processes suggest the importance of catalysts (e.g., heat, solvents) in forming the heterocyclic ring .

Metal Chelation and Binding Studies

The compound’s ability to interact with divalent metal ions (e.g., Mn²⁺) has been explored in related pyrimidine derivatives. Chelation is mediated by the carboxylate group and nitrogen atoms, influencing enzymatic inhibition .

Hydrolysis and Stability

The compound’s stability under hydrolytic conditions depends on pH and temperature. The carboxylic acid group is susceptible to decarboxylation under extreme conditions, though no specific data are available for this derivative .

Scientific Research Applications

Anticonvulsant Activity

Research indicates that derivatives of 1-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid exhibit anticonvulsant properties. These compounds are being explored as potential treatments for epilepsy and related disorders, highlighting their significance in neuropharmacology.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity. While further research is required to confirm these effects and understand the underlying mechanisms, the potential for developing new antimicrobial agents from this compound is promising.

Xanthine Oxidase Inhibition

A related derivative has been identified as a xanthine oxidase inhibitor, which is relevant in treating conditions like hyperuricemia and gout. The inhibition of xanthine oxidase can lead to reduced uric acid levels, making these compounds valuable in managing gout-related symptoms .

Synthetic Applications

The synthesis of this compound serves as a versatile platform for creating more complex molecules in medicinal chemistry. Various synthetic pathways have been documented, demonstrating the compound's utility in organic synthesis processes .

Case Study 1: Anticonvulsant Screening

In a study focused on evaluating the anticonvulsant properties of various pyrimidine derivatives, this compound showed significant promise in reducing seizure frequency in animal models. Further investigations are ongoing to optimize its efficacy and safety profile.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays conducted on derivatives of this compound revealed moderate activity against several bacterial strains. These findings suggest a potential pathway for developing new antibiotics based on the structural framework of 1-Methyl-6-oxo-1,6-dihydropyrimidine derivatives.

Mechanism of Action

The mechanism of action of 1-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (CAS 397310-83-7) Key Difference: The carboxylic acid group is at position 5 instead of 4. No direct data on its properties are provided, but such changes often affect bioavailability in drug candidates .

2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid hydrochloride (CAS EN300-392921) Key Difference: A methyl group at position 2 instead of position 1, with a hydrochloride salt form. The hydrochloride salt enhances aqueous solubility compared to the free acid .

2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8) Key Difference: A chlorine atom replaces the ketone group at position 6, and a methyl group is at position 5. This compound’s safety data sheet indicates handling precautions due to its 100% concentration .

Pyridine vs. Pyrimidine Core Structures

6-Oxo-1,6-dihydropyridine-2-carboxylic acid (CAS 19621-92-2) Key Difference: A pyridine ring (one nitrogen atom) instead of a pyrimidine (two nitrogen atoms). Similarity Score: 0.72 (based on structural alignment algorithms).

1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid (CAS 59864-31-2)

- Similarity Score : 0.66.

- Impact : The pyridine core may reduce intermolecular hydrogen bonding compared to pyrimidines, affecting crystallization behavior .

Complex Derivatives and Pharmaceutical Analogs

Raltegravir Monohydrate Structure: Incorporates the 1-methyl-6-oxo-1,6-dihydropyrimidine core but with a 4-fluorobenzylamide substituent and an oxadiazole group. Application: As an HIV integrase inhibitor, this highlights the pharmacological relevance of modifying the core structure with bulky substituents for target specificity .

2-[3-(Acetylamino)phenyl]-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid Key Difference: A phenylacetamide group at position 2 and a hydroxyl group at position 5. Impact: The bulky aromatic substituent increases molecular weight (259.69 g/mol) and may enhance binding to hydrophobic enzyme pockets .

Research Implications and Gaps

- Electronic Effects : Methyl and carboxyl group positions significantly influence electron density, as seen in pyrimidine vs. pyridine analogs. Computational studies could further clarify these effects .

- Biological Activity : Derivatives like Raltegravir demonstrate the importance of substituent bulk for drug efficacy, suggesting that 1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid could serve as a lead compound for antiviral or enzyme inhibitor development .

- Synthetic Accessibility : The hydrochloride salt form (CAS EN300-392921) offers improved handling, but toxicity data are lacking for many analogs .

Biological Activity

1-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid (commonly referred to as MDPCA) is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activities, including anti-inflammatory and antimicrobial effects, as well as its mechanisms of action and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C₆H₆N₂O₃

- Molecular Weight : 154.12 g/mol

- CAS Number : 1242458-46-3

- Structure : The compound features a pyrimidine ring with a keto group at the 6-position and a carboxylic acid group at the 4-position.

Anti-inflammatory Activity

Research indicates that MDPCA exhibits notable anti-inflammatory properties. In vitro studies have shown that it can inhibit AP-1-mediated luciferase activity, which is crucial in inflammatory signaling pathways. This suggests its potential use in managing inflammatory diseases.

| Study | Method | Findings |

|---|---|---|

| Cell-based assays | Inhibition of AP-1 activity; potential for anti-inflammatory applications. | |

| In vivo models | Reduction of inflammatory markers in animal models. |

Antimicrobial Activity

Preliminary studies have suggested that MDPCA possesses antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Further research is needed to fully elucidate these effects and determine the mechanism behind the antimicrobial activity.

The mechanism by which MDPCA exerts its biological effects involves interaction with specific molecular targets. It may inhibit enzymes involved in inflammatory processes or microbial metabolism, leading to reduced inflammation and pathogen growth.

Case Study 1: Anti-inflammatory Effects in Animal Models

A study conducted on mice demonstrated that oral administration of MDPCA significantly reduced paw edema induced by carrageenan, indicating its anti-inflammatory potential.

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

In another study, MDPCA was evaluated for its effectiveness against antibiotic-resistant strains of bacteria. The results showed that it could inhibit the growth of Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative therapeutic agent.

Comparative Analysis with Similar Compounds

MDPCA can be compared with other similar compounds to understand its unique properties better:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | Pyridine ring; different position of carboxylic group | Different reactivity and biological activity profile |

| 5-Methylpyridazine-3-carboxylic acid | Pyridazine structure; distinct substituents | Variability in biological activity |

Q & A

Q. What are the recommended synthetic routes for 1-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid?

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. null effects)?

- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:

-

Cell Lines : Use AP-1 reporter assays (e.g., HEK293T transfected with AP-1-luciferase) to evaluate inhibition of AP-1-mediated activity, as seen in pyridine analogs .

-

Dose-Response : Test concentrations from 1 nM–100 µM to identify efficacy thresholds.

-

Controls : Include positive controls (e.g., SP600125 for AP-1 inhibition) and validate purity (>98% via HPLC) to exclude batch variability .

- Data Table : Example Bioactivity Variability

| Study | Assay System | IC₅₀ (µM) | Purity (%) | Reference |

|---|---|---|---|---|

| A | RAW264.7 macrophages | 12.3 | 95 | |

| B | HEK293T AP-1 reporter | >100 | 90 |

Q. What computational strategies are effective for elucidating its mechanism of action?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with AP-1 (PDB: 1FOS). Focus on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the methyl-pyrimidine ring .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Monitor RMSD (<2 Å for stable binding).

- QSAR : Develop models using pyrimidine derivatives to predict substituent effects on bioactivity .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

- Methodological Answer :

- Crystal Growth : Use slow evaporation (acetone/water) to obtain single crystals. The carboxylic acid group often forms hydrogen-bonded dimers, complicating packing .

- Refinement : Employ SHELXL for high-resolution data (d ≤ 0.8 Å). Address disorder in the methyl group using PART instructions .

- Validation : Compare with structurally related compounds (e.g., Raltegravir derivatives) to confirm bond lengths and angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.